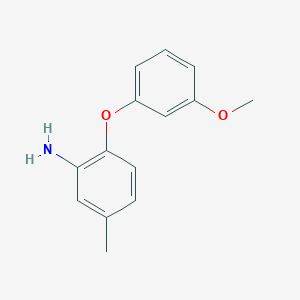

2-(3-Methoxyphenoxy)-5-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxyphenoxy)-5-methylaniline, or 2-MPM, is an aromatic amine compound that has been used in a variety of scientific research applications. It is a colorless, odourless, crystalline solid that is soluble in organic solvents and can be synthesized using a variety of methods. It has been used in research studies for its biochemical and physiological effects and is known to have a wide range of applications in the laboratory.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

- Synthesis of Pyrrolo[4,3,2-de]quinolines : 2-Amino-4-nitrophenol and 2-methoxy-5-nitroaniline are used in synthesizing 5-nitroquinolines, which lead to the formation of pyrrolo[4,3,2-de]quinolines, complex compounds with potential applications in synthetic chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

Photoreactivity Studies

- Photochemistry of Alkoxymethyl Compounds : Research on 2-(alkoxymethyl)-5-methyl-alpha-chloroacetophenones shows the potential of these compounds in chemical yields and photoreactions, contributing to the understanding of photoreactivity in organic chemistry (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).

Biomarkers and Toxicity Studies

- Metabonomic Assessment of Toxicity : The toxicity assessment of similar compounds, such as 2-fluoro-4-methylaniline, has been carried out using high-resolution nuclear magnetic resonance spectroscopy, suggesting potential biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Chemical Modifications for Receptor Selectivity

- Modification for Receptor Selectivity : Modifications of the phenoxy moiety in certain compounds similar to 2-(3-Methoxyphenoxy)-5-methylaniline have been studied for their effects on affinity and selectivity for specific receptors, showing the importance of molecular structure in pharmaceutical applications (Del Bello et al., 2017).

Dearomatization Studies

- Oxidative Dearomatization of Phenols and Anilines : The regioselective dearomatization of compounds like 2-methylanilines and 2-methylphenols using iodane-mediated reactions, which has implications for synthetic chemistry and pharmaceutical applications (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Polymerization Research

- Polymerization in Biphasic Systems : Studies on the polymerization of 2-methylaniline and 2-methoxyaniline in water/pentane biphasic systems, contributing to the field of polymer science and material engineering (Mazur, 2007).

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Methoxyphenoxy)-5-methylaniline, also known as AOH1996, is a post-translationally modified isoform of Proliferating Cell Nuclear Antigen (PCNA), termed caPCNA . PCNA is crucial in the body for DNA repair, but targeting it is difficult because of its role in healthy cells . By selectively targeting caPCNA, which is preferentially found in cancer cells, it may be possible to kill cancer cells without affecting healthy tissues .

Mode of Action

AOH1996 was designed to target a partially delineated binding pocket in the L126-Y133 region of PCNA . This interaction inhibits the function of PCNA, leading to cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines .

Biochemical Pathways

The inhibition of PCNA disrupts essential cellular processes, including DNA replication, cell cycle control, and DNA damage repair, which are fundamental to the proliferation and survival of cancer cells .

Result of Action

In vitro testing demonstrated that AOH1996 inhibited the growth and induced cell cycle arrest and apoptotic cell death in a wide variety of cancer cell lines . It had no effect on several normal, nonmalignant cell types . In mouse and dog animal models, there were no observed side effects or toxicity even at six times the effective dose .

Propiedades

IUPAC Name |

2-(3-methoxyphenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10-6-7-14(13(15)8-10)17-12-5-3-4-11(9-12)16-2/h3-9H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFKBDRKAXGJQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC=CC(=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276448 |

Source

|

| Record name | 2-(3-Methoxyphenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyphenoxy)-5-methylaniline | |

CAS RN |

946715-84-0 |

Source

|

| Record name | 2-(3-Methoxyphenoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenoxy)-5-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

acetic acid](/img/structure/B1318561.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)